molecular formula C21H16ClNO6 B3487252 4-chlorophenyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate

4-chlorophenyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate

Cat. No.: B3487252
M. Wt: 413.8 g/mol
InChI Key: PSCQUWZMVODYTK-UHFFFAOYSA-N
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Description

The compound “4-chlorophenyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate” is a complex organic molecule. It contains a chlorophenyl group, a benzoate ester group, and a furoylglycyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The chlorophenyl and benzoate groups are aromatic, contributing to the compound’s stability. The furoylglycyl group contains a furan ring, an amide bond, and a carboxylic acid, which could participate in various chemical reactions .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, such as hydrolysis of the ester and amide bonds, electrophilic aromatic substitution on the phenyl rings, and reactions at the furan ring of the furoylglycyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given its molecular weight. Its solubility would depend on the solvent used. As an organic compound, it’s likely to be soluble in organic solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. Without specific information, it’s safe to assume that it should be handled with gloves and eye protection, in a well-ventilated area or under a fume hood .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. For example, it could be investigated as a potential pharmaceutical, or its reactivity could be studied to develop new synthetic methods .

Properties

IUPAC Name

(4-chlorophenyl) 4-[[2-(furan-2-carbonylamino)acetyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO6/c22-16-7-9-17(10-8-16)29-21(26)15-5-3-14(4-6-15)13-28-19(24)12-23-20(25)18-2-1-11-27-18/h1-11H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCQUWZMVODYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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